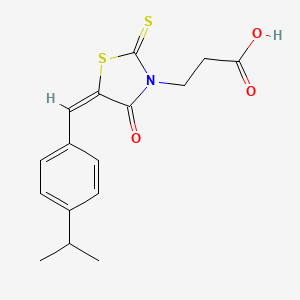

(E)-3-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

描述

Its structure features a thiazolidinone core substituted with a 4-isopropylbenzylidene group at position 5 and a propanoic acid chain at position 2. The (E)-stereochemistry of the benzylidene moiety is critical for molecular interactions, such as π-stacking or hydrogen bonding with biological targets .

The compound is synthesized via Knoevenagel condensation between 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid and 4-isopropylbenzaldehyde under acidic conditions .

属性

IUPAC Name |

3-[(5E)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S2/c1-10(2)12-5-3-11(4-6-12)9-13-15(20)17(16(21)22-13)8-7-14(18)19/h3-6,9-10H,7-8H2,1-2H3,(H,18,19)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWUFJNJWBGKCB-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-3-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound belonging to the thiazolidinone family, which has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial research. This article delves into the compound's biological activity, supported by recent research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound features a thioxothiazolidin moiety linked to a propanoic acid side chain, with an isopropylbenzylidene substituent that enhances its biological profile. The molecular formula indicates a rich presence of carbon, hydrogen, nitrogen, oxygen, and sulfur, contributing to its reactivity and potential therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to thiazolidinones. For instance, derivatives of 2-thioxothiazolidin-4-one have shown notable cytotoxicity against various cancer cell lines:

- Cytotoxicity Studies :

Table 1 summarizes the cytotoxic effects of various thiazolidinone derivatives:

| Compound | Cell Line | IC50 (µM) | % Inhibition at 100 µg/mL |

|---|---|---|---|

| 1 | MCF-7 | N/A | 64.4% |

| 2 | HCT116 | 10 | N/A |

| 3 | A549 | 28.6 | N/A |

| 4 | DU-145 | <25 | N/A |

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Research shows that similar thiazolidinone derivatives exhibit significant antibacterial activity:

- Minimum Inhibitory Concentrations (MIC) :

Table 2 provides an overview of the antimicrobial efficacy:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 8 | Bacillus cereus | 0.015 |

| 9 | Staphylococcus aureus | 0.03 |

| 10 | Escherichia coli | >0.20 |

The mechanism through which these compounds exert their biological effects often involves interaction with specific cellular targets:

- Anticancer Mechanism : Thiazolidinones may inhibit key protein kinases involved in cell proliferation and survival pathways.

- Antimicrobial Mechanism : They may disrupt bacterial cell membranes or inhibit essential enzymatic functions leading to cell death.

Case Studies and Research Findings

A study by Nguyen et al. synthesized various thiazolidinone derivatives and evaluated their anticancer activities across multiple cell lines, demonstrating that modifications in the structure significantly influenced their efficacy . Another study focused on the SAR of these compounds, revealing that specific substituents could enhance cytotoxicity while reducing toxicity to normal cells .

相似化合物的比较

Key Observations :

- Steric Effects : Bulky substituents (e.g., isopropyl, chlorophenyl) may hinder enzyme binding but improve selectivity for hydrophobic active sites .

Physicochemical Properties

Melting points, yields, and spectral data for analogs provide insights into the target compound’s behavior:

Key Observations :

- Synthetic Yields : Derivatives with electron-withdrawing groups (e.g., nitro) exhibit lower yields (~67–72%) compared to electron-donating substituents (~83–85%) due to steric and electronic challenges in condensation reactions .

- Thermal Stability : Higher melting points (e.g., 208–210°C for chlorophenyl derivatives) correlate with increased crystallinity from halogen or hydrogen-bonding interactions .

Key Observations :

- Antimicrobial Potential: The 4-isopropyl group’s lipophilicity may enhance activity against Gram-positive bacteria (e.g., Staphylococcus) by improving membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。